1-methyl-3-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole
Description
Properties
IUPAC Name |
(1-methylindazol-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-23-11-5-3-2-4-10(11)12(21-23)14(25)24-7-6-9(8-24)13-20-15(26-22-13)16(17,18)19/h2-5,9H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAUQVDCKLTHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-3-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the pyrrolidine structure.
Introduction of the Trifluoromethyl-Substituted Oxadiazole: The trifluoromethyl-substituted oxadiazole can be synthesized through the reaction of a nitrile with hydroxylamine, followed by cyclization with a trifluoromethylating agent.
Coupling Reactions: The final compound is obtained by coupling the synthesized fragments under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods would involve optimizing these steps for higher yields and purity, often using flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
1-Methyl-3-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxadiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : It is utilized in the development of more complex chemical entities through various reactions such as nucleophilic substitutions and cycloadditions.
- Reagent for Organic Reactions : The trifluoromethyl group can enhance reactivity, making it suitable for diverse organic transformations.
Biology
The biological implications of this compound are significant:
- Enzyme Inhibition Studies : The compound's ability to interact with specific biological targets makes it useful in studying enzyme inhibition mechanisms.
- Protein-Ligand Interactions : Its structural features facilitate investigations into protein-ligand binding dynamics, which are crucial for drug design.
Medicine
Research indicates potential therapeutic applications:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacteria. For instance, derivatives containing the oxadiazole ring have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/ml) | Target Bacteria |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| Other oxadiazole derivatives | 25 - 100 | Various bacteria |
- Anti-inflammatory and Anticancer Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects and potential anticancer activity, warranting further investigation into its therapeutic efficacy.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives revealed that compounds structurally similar to 1-methyl-3-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole exhibited promising antimicrobial activity. The mechanism involved disruption of bacterial cell wall synthesis, highlighting the potential for developing new antibiotics based on this scaffold.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of this compound demonstrated effective binding to specific enzymes involved in metabolic pathways. The binding affinity was significantly enhanced by the presence of the trifluoromethyl group, which facilitated stronger interactions through hydrogen bonding.
Mechanism of Action
The mechanism of action of 1-methyl-3-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets. The indazole core can participate in π-π stacking interactions, while the oxadiazole ring can form hydrogen bonds with target proteins. These interactions disrupt the normal function of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
1-Methyl-N-{7-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyridin-3-ylmethyl}-1H-indazole-3-carboxamide ()
- Core structure : Shares the 1-methylindazole moiety but replaces the pyrrolidine-carbonyl group with a carboxamide linker to a triazolopyridine-oxadiazole system.
- Key differences: Linker: Carboxamide vs. pyrrolidine-carbonyl. Oxadiazole substitution: 3-methyl at position 5 vs. 5-(trifluoromethyl) at position 3. The trifluoromethyl group in the target compound likely increases electron-withdrawing effects and lipophilicity .
- Implications : The triazolopyridine system in the analog may enhance π-π stacking interactions, whereas the target compound’s pyrrolidine could improve solubility via secondary amine protonation.
Pesticidal Pyrazole Derivatives ()
Compounds like fipronil and ethiprole feature pyrazole cores with trifluoromethyl and sulfinyl groups.
- Core structure : Pyrazole vs. indazole. Indazole’s fused benzene ring may enhance aromatic interactions in biological targets.
- Activity : Pyrazole derivatives in act as GABA receptor antagonists. The target compound’s indazole-oxadiazole architecture may target similar receptors but with modified selectivity .
Oxadiazole/Thiadiazole-Indole Hybrids ()
Examples include 5-[3-(trifluoromethyl)phenyl]-1H-indole-3-carbaldehyde and derivatives with morpholinyl/piperidinyl substituents.
- Core structure : Indole vs. indazole. Indazole’s additional nitrogen atom may alter electron distribution and binding affinity.
- Substituents: The target compound’s pyrrolidine ring contrasts with morpholinyl/piperidinyl groups in analogs. Pyrrolidine’s smaller ring size (5-membered vs.
- Oxadiazole vs. thiadiazole : Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles due to reduced susceptibility to nucleophilic attack .
Physicochemical Properties
- Solubility : The pyrrolidine ring in the target compound may improve aqueous solubility compared to fipronil’s hydrophobic sulfinyl group.
- Metabolic Stability : The oxadiazole and trifluoromethyl groups in the target compound likely confer superior stability compared to ’s thiadiazole derivatives.
Biological Activity
The compound 1-methyl-3-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.32 g/mol. The presence of the trifluoromethyl group and the oxadiazole moiety suggests potential interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of indazole and oxadiazole exhibit significant antitumor activity. For instance, compounds containing the oxadiazole ring have shown efficacy against various cancer cell lines, particularly by inhibiting key signaling pathways involved in tumor growth. A study highlighted that certain indazole derivatives demonstrated potent inhibition of BRAF(V600E) and EGFR, both critical targets in cancer therapy .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Indazole derivatives have been reported to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. The mechanism often involves the modulation of NF-kB signaling pathways .
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with similar heterocyclic compounds. The presence of the oxadiazole ring is often linked to enhanced activity against bacterial strains, including resistant strains .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the oxadiazole ring: Variations in substituents can significantly alter potency and selectivity.
- Pyrrolidine moiety: Modifications to this part of the molecule can enhance solubility and bioavailability.
Data Table: Biological Activities of Related Compounds
Case Studies
- Antitumor Efficacy : A study evaluated a series of indazole derivatives for their cytotoxic effects on MCF-7 breast cancer cells. Results indicated that modifications to the indazole structure enhanced cytotoxicity, particularly when combined with standard chemotherapeutics like doxorubicin.
- Inflammation Model : In a murine model of inflammation, an indazole derivative was shown to reduce edema and inflammatory markers significantly, supporting its potential use in treating inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for 1-methyl-3-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Functionalization of the indazole core at the 3-position, often via nucleophilic acyl substitution to introduce the pyrrolidine-carbonyl group.
- Step 2 : Cyclization or coupling reactions to incorporate the trifluoromethyl-oxadiazole moiety. For example, a 1,3-dipolar cycloaddition between nitrile oxides and nitriles under microwave irradiation can form the oxadiazole ring .
- Step 3 : Methylation of the indazole nitrogen under basic conditions (e.g., K₂CO₃ in DMF) . Key challenges include maintaining regioselectivity during cyclization and preventing degradation of the trifluoromethyl group under acidic/basic conditions. Purification often requires gradient column chromatography and confirmation via LC-MS .
Q. How is the compound structurally characterized to confirm its identity?
Methodologies include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., indazole C3 substitution, pyrrolidine ring conformation) .
- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm) and oxadiazole (C=N, ~1600 cm) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula and isotopic patterns, especially for the trifluoromethyl group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities (e.g., cytotoxicity vs. inactivity) for this compound?
Contradictions may arise due to variations in:
- Assay Conditions : Differences in cell lines, incubation times, or concentrations. For example, a study reporting anticancer activity in HeLa cells (IC₅₀ = 5 µM) versus inactivity in MCF-7 cells may reflect cell-specific target expression .
- Structural Analogues : Similar compounds (e.g., 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives) show divergent activities based on substituent electronic effects (Table 1) . Recommendations :
- Standardize assays using multiple cell lines and controls.
- Perform target engagement studies (e.g., thermal shift assays) to confirm binding to hypothesized targets like kinases or proteases .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced target selectivity?
Key SAR insights:
- Trifluoromethyl-oxadiazole : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., COX-2) .
- Pyrrolidine-carbonyl linker : Flexibility of the pyrrolidine ring may influence conformational adaptability for target interactions. Rigidifying this moiety via sp³-sp² hybridization could reduce off-target effects . Methodology :
- Synthesize analogues with variations in the oxadiazole (e.g., 1,2,3-triazole replacement) or indazole (e.g., 5-nitro substitution) groups.
- Evaluate using molecular docking (e.g., AutoDock Vina) against crystallographic targets (e.g., PDB 1TKF) .
Q. How do researchers interpret conflicting data on metabolic stability in in vitro vs. in vivo models?
Discrepancies often stem from:
- In vitro limitations : Liver microsomes may underestimate phase II metabolism (e.g., glucuronidation) due to lack of cofactors.
- In vivo complexity : The compound’s trifluoromethyl group may resist hepatic degradation but undergo renal clearance via active transport . Solutions :
- Use LC-MS/MS to identify metabolites in plasma and urine.
- Compare results across species (e.g., murine vs. human hepatocytes) to assess translational relevance .
Tables
Q. Table 1: Biological Activities of Structural Analogues
| Compound | Structural Features | Reported Activity | Reference |
|---|---|---|---|
| 5-(Trifluoromethyl)-1,2,4-oxadiazole | Oxadiazole + trifluoromethyl | Anticancer (IC₅₀ = 2.1 µM) | |
| 1-Methylindazole derivatives | Indazole + methyl group | Antifungal (MIC = 8 µg/mL) | |
| Pyrrolidine-carbonyl hybrids | Pyrrolidine + carbonyl linker | Anti-inflammatory (COX-2 IC₅₀ = 0.3 µM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
